

Fluorescent Probe m3OMG: Application Notes and Protocols

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Compound of Interest

Compound Name: m3OMG

Cat. No.: B1208855

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A comprehensive search has revealed no specific fluorescent probe designated as "**m3OMG**" in the available scientific literature and commercial databases. Therefore, detailed application notes and protocols for this particular probe cannot be provided.

The field of fluorescence microscopy utilizes a vast and ever-growing arsenal of probes, each with unique photophysical properties and applications. These probes are typically categorized as fluorescent proteins (e.g., GFP, RFP), organic dyes (e.g., fluorescein, rhodamine), or quantum dots. The naming convention for these probes is generally systematic and linked to their chemical structure or spectral properties.

For researchers, scientists, and drug development professionals seeking to utilize fluorescence microscopy, it is crucial to select a well-characterized probe that is suited for the specific biological question and imaging modality.

General Principles and Protocols for Fluorescence Microscopy

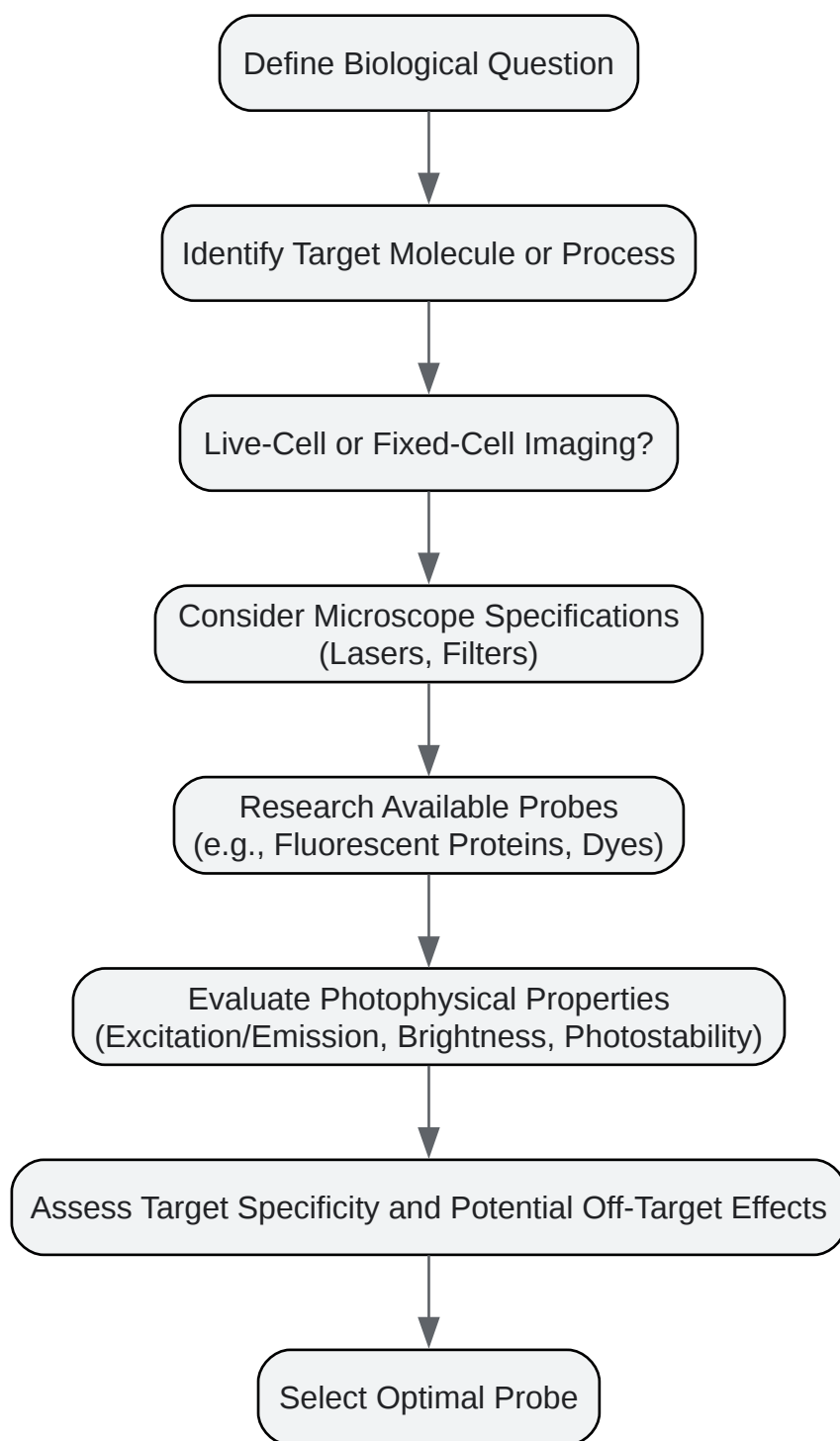
While specific protocols for "**m3OMG**" are unavailable, the following sections provide a general overview of the principles and standardized protocols applicable to a wide range of fluorescent probes used in microscopy. This information is intended to serve as a foundational guide.

I. Selecting a Fluorescent Probe

The choice of a fluorescent probe is a critical first step and depends on several factors:

- **Target Specificity:** The probe must be able to specifically label the molecule, organelle, or cellular process of interest. This can be achieved through direct conjugation to antibodies, genetic encoding as a fusion protein, or inherent chemical affinity.
- **Photophysical Properties:** Key characteristics include the excitation and emission spectra, quantum yield (brightness), photostability (resistance to photobleaching), and Stokes shift.
- **Live-Cell vs. Fixed-Cell Imaging:** Probes for live-cell imaging must be non-toxic and membrane-permeant (if targeting intracellular structures). Probes for fixed-cell imaging should be compatible with fixation and permeabilization procedures.
- **Microscope Compatibility:** The excitation and emission spectra of the probe must align with the lasers and filters available on the microscope system.

A generalized workflow for selecting a fluorescent probe is outlined below.



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Caption: Workflow for selecting a suitable fluorescent probe.

II. General Protocol for Live-Cell Imaging

Live-cell imaging allows for the visualization of dynamic cellular processes in real-time.

Materials:

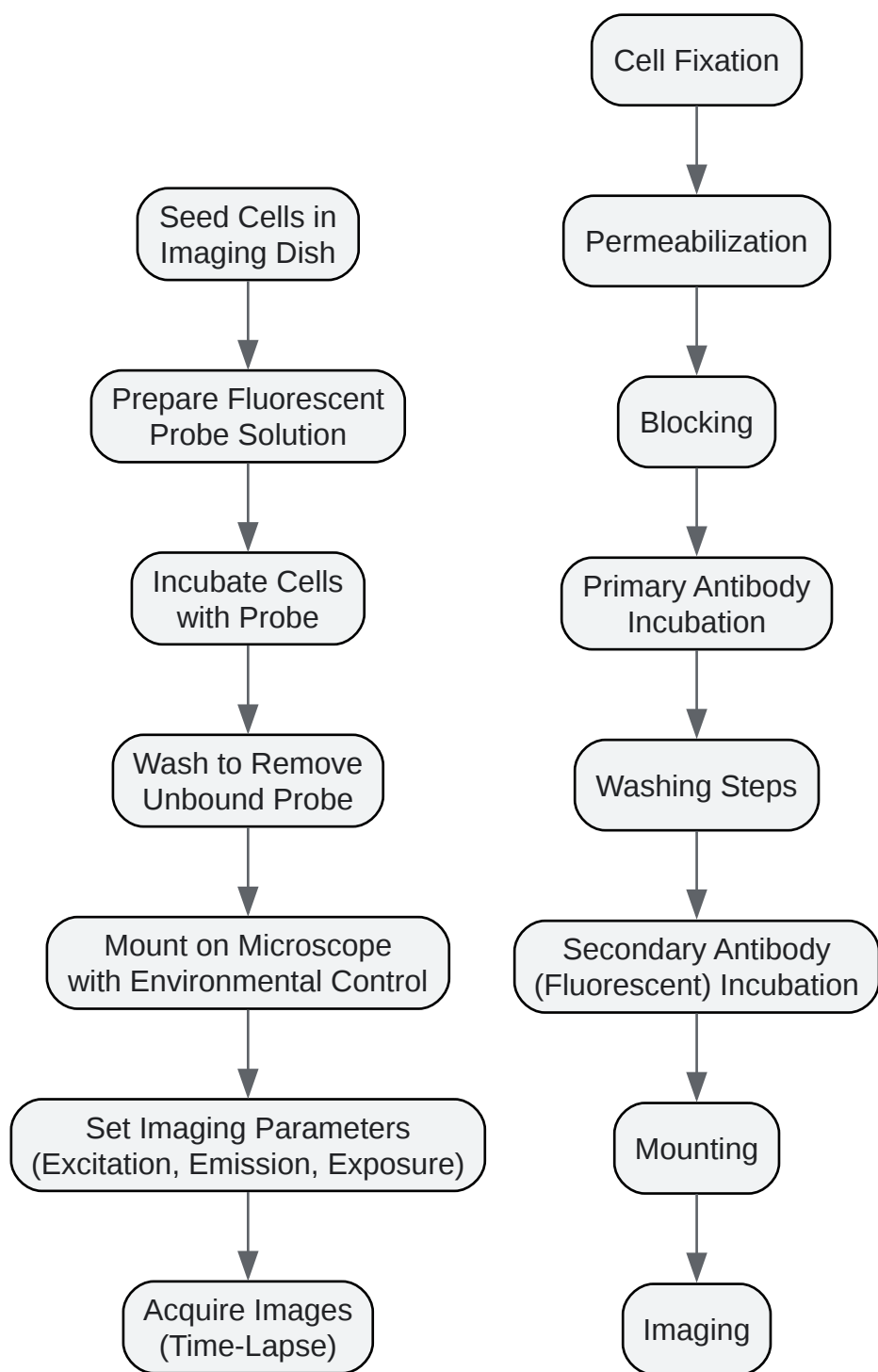
- Appropriate cell culture medium
- Fluorescent probe stock solution
- Imaging dishes or plates with optically clear bottoms
- Incubation chamber for the microscope (to maintain temperature, CO₂, and humidity)

Protocol:

- Cell Seeding: Seed cells in imaging-compatible dishes at an appropriate density to allow for individual cell visualization. Allow cells to adhere and grow overnight.
- Probe Loading:
 - Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a common starting range is 1-10 μ M for organic dyes.
 - Remove the existing medium from the cells and replace it with the probe-containing medium.
 - Incubate the cells for a specific duration (typically 15-60 minutes) at 37°C in a CO₂ incubator. The loading time will vary depending on the probe.
- Washing (Optional but Recommended):
 - Gently aspirate the probe-containing medium.
 - Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and buffers) to remove unbound probe and reduce background fluorescence.
- Imaging:

- Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
- Locate the cells using brightfield or phase-contrast microscopy.
- Switch to fluorescence illumination using the appropriate excitation source and filter set for the chosen probe.
- Optimize imaging parameters (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
- Acquire images or time-lapse series as required for the experiment.

A schematic of the live-cell imaging workflow is presented below.



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